N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-2-6-11(17)14-12-15-16-13(19-12)18-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCCQEUWUUHBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 5-(benzylsulfanyl)-1,3,4-thiadiazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butanoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
N-Acylation
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride. Triethylamine or NaHCO₃ acts as a base to deprotonate the amine, facilitating the attack .
Key intermediates :
-
4-chlorobutanoyl chloride : Functions as the acylating agent.
-
Deprotonated amine : Activated nucleophile.
Nucleophilic Substitution
In the second step, the chloride group in the intermediate undergoes displacement by the amine group of another molecule (e.g., 2-amino-5-chlorobenzoxazole). This step is facilitated by polar aprotic solvents like acetonitrile (CH₃CN) and a base (e.g., K₂CO₃) .
Chemical Stability and Reactivity
The compound’s stability and reactivity are influenced by its functional groups:
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Amide group : Resistant to hydrolysis under mild conditions but may hydrolyze under acidic/basic extremes.
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Thiadiazole ring : Sensitive to oxidation but stable under standard reaction conditions.
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Benzylsulfanyl group : Prone to oxidation (e.g., to sulfoxide or sulfone) under strong oxidizing agents.
Stability studies suggest the compound retains integrity under:
| Parameter | Conditions | Outcome |
|---|---|---|
| pH | Neutral to moderately acidic/basic | Stable |
| Temperature | Room temperature to reflux | Stable; decomposition at high heat |
| Solvent | Organic solvents (CH₂Cl₂, CH₃CN) | Soluble and stable |
Structural Analogs and Variants
The synthesis methodology for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide shares parallels with other thiadiazole-based compounds:
| Compound | Key Difference | Synthetic Route
Scientific Research Applications
Anticancer Properties
Research has demonstrated that N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes and proteins associated with cell survival and proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of thiadiazoles possess antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections . The structure-activity relationship (SAR) studies reveal that modifications to the benzyl group can significantly affect antimicrobial efficacy .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of thiadiazole derivatives. These compounds are being explored for their potential use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells . The spectroscopic characteristics of these compounds may contribute to their biological activity by enhancing interactions with cellular targets .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. The results showed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL .
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Table 2: Physicochemical and Functional Differences
Key Insights:
- Hydrogen Bonding : The butanamide’s NH and CO groups may engage in hydrogen bonding similar to acetazolamide’s sulfonamide, but with weaker affinity due to the absence of SO₂NH₂ .
- Biological Potential: Structural analogs like 5h and benzothiazole-linked thiadiazoles (e.g., anticonvulsant compounds in ) suggest the target could exhibit neuroactive or cytotoxic properties, warranting further testing.
Crystallographic and Stability Data
highlights the planar geometry of 1,3,4-thiadiazole derivatives, stabilized by intramolecular C–H···N hydrogen bonds. For example, (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine forms layered crystal structures via intermolecular hydrogen bonds . While crystallographic data for the target compound are unavailable, its benzylsulfanyl and butanamide groups may similarly promote planar conformations, enhancing stability and intermolecular interactions.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Chemical Structure
The compound is synthesized through the reaction of 5-benzylthio-1,3,4-thiadiazole with butanoyl chloride. The chemical structure features a thiadiazole ring which is known for its pharmacological properties.
Chemical Formula: CHNS
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives of this compound showed high activity against Staphylococcus aureus and Escherichia coli , with some derivatives being more effective than standard antibiotics such as norfloxacin and ciprofloxacin .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µg/mL |
| Escherichia coli | 3.0 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on HeLa cancer cells revealed that the compound induces apoptosis and inhibits cell proliferation. Flow cytometry analysis showed that it effectively blocked the cell cycle at the sub-G1 phase, indicating significant cytotoxic effects .
IC Values:
- HeLa Cells: 0.37 µM
- Comparison with Sorafenib: 7.91 µM
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the benzyl group and the thiadiazole moiety enhances its hydrophobic interactions and contributes to its antimicrobial and anticancer activities. Variations in substituents on the thiadiazole ring significantly affect the potency against different microorganisms and cancer cell lines .
Case Studies
- Antibacterial Efficacy : A comprehensive study synthesized various derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) compounds and tested their antibacterial properties. The results indicated that modifications to the benzyl group could enhance activity against resistant strains of bacteria .
- Anticancer Studies : In another investigation, several analogs were tested for their ability to inhibit tumor growth in vitro. The most potent compounds induced significant apoptosis in cancer cells and showed promise in preclinical models .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide and its derivatives?
The compound is typically synthesized via condensation reactions or modified Schotten-Baumann methods. For example, microwave-assisted synthesis (Scheme 1 in ) can accelerate reaction kinetics and improve yields. Key intermediates, such as 5-amino-1,3,4-thiadiazol-2-yl derivatives, are functionalized with benzylsulfanyl and butanamide groups through nucleophilic substitution or coupling reactions . Characterization relies on NMR, FTIR, and LCMS to confirm structural integrity .
Q. What in vitro assays are standard for evaluating the anticancer potential of this compound?
The MTT assay is widely used to assess cytotoxicity against cancer cell lines, measuring mitochondrial activity as a proxy for cell viability . Antimitotic activity is evaluated via tubulin polymerization assays, while free radical scavenging assays (e.g., DPPH or ABTS) determine antioxidant capacity .
Q. How is the purity and stability of this compound validated in experimental settings?
High-performance liquid chromatography (HPLC) ensures purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Stability under physiological conditions is tested via incubation in buffer solutions (pH 7.4) followed by LCMS monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Microwave-assisted synthesis reduces reaction time and improves yields by enabling precise temperature control. For instance, reports a 15–20% yield increase using microwave irradiation compared to conventional heating. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., triethylamine for acid scavenging) also play critical roles .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
Structure-activity relationship (SAR) studies systematically vary substituents (e.g., benzylsulfanyl vs. methylsulfanyl groups) to identify pharmacophores. Computational modeling (e.g., DFT or molecular docking) can rationalize activity differences by analyzing electronic properties or binding affinities to targets like carbonic anhydrase or tubulin . highlights that acetamido-phenyl derivatives exhibit stronger anticancer activity than amino-phenyl analogs due to enhanced lipophilicity .
Q. What advanced techniques characterize the compound’s crystal structure and supramolecular interactions?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, as demonstrated in and . Hirshfeld surface analysis further elucidates intermolecular interactions (e.g., hydrogen bonding or π-π stacking) that influence solubility and stability .
Q. How can molecular dynamics (MD) simulations improve understanding of its mechanism of action?
MD simulations model the compound’s interaction with biological targets (e.g., enzymes or DNA) over time. For example, used MD to study thiadiazole derivatives’ binding to MDMX, a p53 regulator. Simulations can predict binding free energies and identify critical residues for mutagenesis validation .
Q. What approaches assess selectivity between cancerous and normal cells?
Comparative cytotoxicity assays using paired cell lines (e.g., MCF-7 breast cancer vs. MCF-10A normal breast cells) evaluate selectivity. A therapeutic index (TI) is calculated as the ratio of IC50 values in normal vs. cancerous cells. reports TI values >2 for derivatives with para-substituted benzoyl groups .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
